molecular formula C15H12BrF3N2 B2900785 N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide CAS No. 303149-13-5

N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B2900785
CAS No.: 303149-13-5
M. Wt: 357.174
InChI Key: SGZRELKVVVZWQP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide is a synthetic organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a benzenecarboximidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 4-bromoaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with methylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer studies, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-(trifluoromethyl)benzamide
  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
  • N-(4-bromophenyl)sulfonylbenzoyl-L-valine

Uniqueness

N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF3N2/c1-20-14(21-13-7-5-12(16)6-8-13)10-3-2-4-11(9-10)15(17,18)19/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZRELKVVVZWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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